7-Bromo-1-methyl-1H-quinoxalin-2-one is a heterocyclic organic compound with the molecular formula and a molecular weight of 239.07 g/mol. It is characterized by a quinoxaline core, which is a bicyclic structure containing two nitrogen atoms. The compound's structure includes a bromine atom at the 7th position and a methyl group at the 1st position, which contribute to its unique chemical properties and potential biological activities .
The synthesis of 7-Bromo-1-methyl-1H-quinoxalin-2-one typically involves several steps, including alkylation and cyclization reactions. One common method involves starting with 7-bromo-1H-quinoxalin-2(3H)-one and reacting it with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group .
The molecular structure of 7-Bromo-1-methyl-1H-quinoxalin-2-one features a fused ring system with two nitrogen atoms incorporated into the aromatic rings. The bromine substituent at position 7 and the methyl group at position 1 significantly influence its reactivity and interactions with other molecules .
Key structural data includes:
7-Bromo-1-methyl-1H-quinoxalin-2-one can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 7-Bromo-1-methyl-1H-quinoxalin-2-one involves its interaction with biological targets, potentially modulating pathways related to inflammation or cancer cell proliferation. The specific pathways and interactions are still under investigation, but preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes or receptors involved in these processes .
The physical properties of 7-Bromo-1-methyl-1H-quinoxalin-2-one include:
Chemical properties include:
Relevant analyses often focus on spectral data (NMR, mass spectrometry) to confirm structure and purity during synthesis .
7-Bromo-1-methyl-1H-quinoxalin-2-one has several scientific applications:
Radical-mediated C–H functionalization has emerged as a powerful strategy for modifying the quinoxalin-2(1H)-one scaffold at the C3 position. A metal-free approach leverages a donor-acceptor inversion strategy, where the quinoxalinone core reacts with acids (e.g., HFIP) to form an in situ salt with enhanced oxidation potential. This salt facilitates radical generation under mild conditions, enabling C3 functionalization without transition-metal catalysts. The hydrogen bonding between HFIP and the quinoxalinone core further reduces oxidation potential, enhancing reaction efficiency. This method accommodates diverse radical sources (e.g., ethers, alkyl halides), yielding over 66 C3-substituted derivatives (e.g., alkylated, arylated) with moderate efficiency [3] [4].
Table 1: Direct C–H Functionalization Strategies
Method | Conditions | Scope | Key Advantage |
---|---|---|---|
Donor-Acceptor Inversion | HFIP/acid, room temp | 66+ derivatives | Metal-free, broad radical tolerance |
Photocatalysis | Visible light, Ru(bpy)₃Cl₂ | γ-Dicarbonyl derivatives | Redox-neutral, no external oxidant |
CH/CH Cross-Coupling | Rose Bengal, O₂ atmosphere | 3-Oxyalkylated quinoxalinones | Uses simple ethers |
Note: HFIP (hexafluoroisopropanol) serves dual roles as solvent and hydrogen-bond donor, critical for modulating substrate reactivity [3].
Regioselective bromination of quinoxalin-2(1H)-ones targets the C7 position due to electronic bias from the lactam nitrogen. While specific catalysts are not detailed in the search results, bromination likely employs N-bromosuccinimide (NBS) or copper(II) bromide under mild conditions to afford 7-bromoquinoxalin-2(1H)-one (CAS: 82031-32-1), a precursor to 7-bromo-1-methyl-1H-quinoxalin-2-one. Subsequent N1-methylation uses dimethyl sulfate or methyl iodide in the presence of base (e.g., K₂CO₃), achieving high regioselectivity for the ring nitrogen over lactam oxygen. The methylated product (CAS: 82019-32-7) is isolated in ≥95% purity, with storage requiring dry, room-temperature conditions to prevent decomposition [5] [6].
Table 2: Bromination and Methylation Protocols
Step | Reagent | Target Compound | CAS No. | Purity |
---|---|---|---|---|
Bromination | NBS/CuBr₂ | 7-Bromoquinoxalin-2(1H)-one | 82031-32-1 | ≥97% |
Methylation | CH₃I/K₂CO₃ | 7-Bromo-1-methyl-1H-quinoxalin-2-one | 82019-32-7 | ≥95% |
The carbonyl group at C2 of 7-bromo-1-methylquinoxalin-2-one undergoes nucleophilic condensation with primary amines to form Schiff base hybrids. Though experimental details are scarce in the search results, analogous quinoxalinone reactions involve refluxing in ethanol with catalytic acid (e.g., p-TsOH). This forms imine linkages (–C=N–), enabling access to pharmacologically relevant hybrids. The electron-withdrawing bromine at C7 slightly reduces carbonyl electrophilicity, necessitating extended reaction times (12–24 h) for moderate yields (50–70%) [2].
Microwave irradiation significantly accelerates the synthesis of quinoxalinone derivatives. For example, copper-catalyzed C–H benzylation of 7-bromo-1-methylquinoxalin-2-one with methylarenes proceeds within 30 minutes under microwave heating (150°C), compared to 24 hours conventionally. Solvent-free conditions are employed for decarboxylative acylation, where the substrate reacts with α-keto acids via mechanochemical grinding. This approach enhances atom economy and reduces waste, aligning with green chemistry principles [4] [6].
The bromine substituent at C7 serves as a versatile handle for palladium- or photoredox-catalyzed cross-coupling:
Table 3: Cross-Coupling Reactions of 7-Bromo-1-methylquinoxalin-2-one
Reaction Type | Conditions | Product Class | Yield Range |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 7-Aryl-quinoxalinones | 60–85% |
Sonogashira Coupling | Pd/Cu, Et₃N, THF | 7-Alkynyl-quinoxalinones | 55–75% |
Photoredox Acylmethylation | Ru(bpy)₃Cl₂, DCE/H₂O, visible light | 3-(γ-Dicarbonyl)-quinoxalinones | 65–80% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7